molecular formula C8H11NS B13782979 Aniline, N-((methylthio)methyl)- CAS No. 98499-59-3

Aniline, N-((methylthio)methyl)-

Cat. No.: B13782979
CAS No.: 98499-59-3
M. Wt: 153.25 g/mol
InChI Key: AVTORQFIRUDRMD-UHFFFAOYSA-N
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Description

N-(methylsulfanylmethyl)aniline is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by an aryl group. This compound is characterized by the presence of a methylsulfanylmethyl group attached to the nitrogen atom of an aniline molecule. It is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(methylsulfanylmethyl)aniline can be synthesized through several methods. One common approach involves the alkylation of aniline with methylthiomethyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

In industrial settings, the production of N-(methylsulfanylmethyl)aniline may involve continuous flow processes to ensure high yield and purity. The use of catalysts, such as palladium on carbon, can enhance the efficiency of the reaction. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound .

Chemical Reactions Analysis

Types of Reactions

N-(methylsulfanylmethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(methylsulfanylmethyl)aniline has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(methylsulfanylmethyl)aniline involves its interaction with various molecular targets and pathways. The compound can undergo metabolic transformations in biological systems, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in the modulation of enzyme activities, disruption of cellular processes, and induction of oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(methylsulfanylmethyl)aniline is unique due to the presence of the methylsulfanylmethyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

98499-59-3

Molecular Formula

C8H11NS

Molecular Weight

153.25 g/mol

IUPAC Name

N-(methylsulfanylmethyl)aniline

InChI

InChI=1S/C8H11NS/c1-10-7-9-8-5-3-2-4-6-8/h2-6,9H,7H2,1H3

InChI Key

AVTORQFIRUDRMD-UHFFFAOYSA-N

Canonical SMILES

CSCNC1=CC=CC=C1

Origin of Product

United States

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